molecular formula C15H17NO2S2 B2707650 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide CAS No. 2309780-23-0

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2707650
CAS No.: 2309780-23-0
M. Wt: 307.43
InChI Key: GFIWDBVYUYQDMR-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide is a complex organic compound that features a unique structure combining thiophene and tetrahydropyran moieties

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran intermediate, followed by the introduction of the thiophene groups. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene and carboxamide groups but lacks the tetrahydropyran moiety.

    Tetrahydropyran-4-carboxamide: Contains the tetrahydropyran and carboxamide groups but lacks the thiophene moiety.

Uniqueness

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide is unique due to its combination of thiophene and tetrahydropyran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-14(12-1-7-19-9-12)16-11-15(3-5-18-6-4-15)13-2-8-20-10-13/h1-2,7-10H,3-6,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIWDBVYUYQDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CSC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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